![molecular formula C9H8FN3S B2631452 5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine CAS No. 1343928-91-5](/img/structure/B2631452.png)

5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” is a chemical compound with the empirical formula C8H6FN3S . It can be used as a substrate in the preparation of bithiophene-based azo dyes with possible nonlinear optical (NLO) properties, 4-thiazolidinone derivatives as potent HCV NS5B polymerase inhibitors, and 1,3,4-thiadiazole and phenothiazine hybrids as possible antitubercular agents .

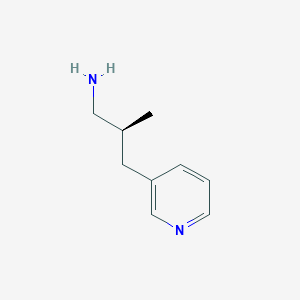

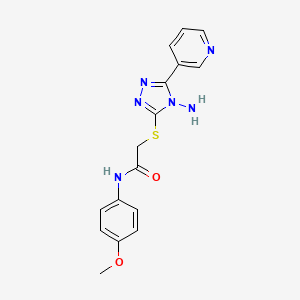

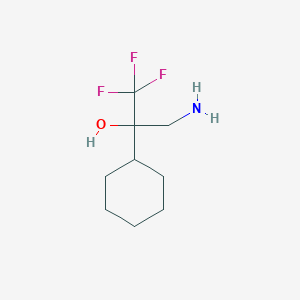

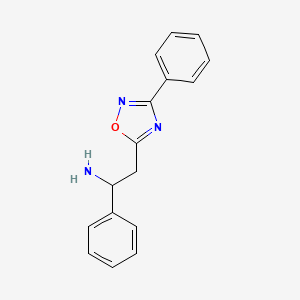

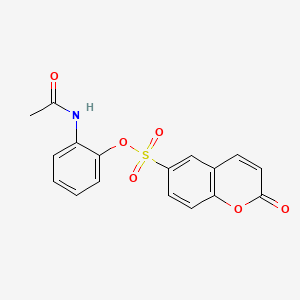

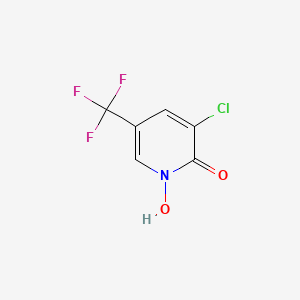

Molecular Structure Analysis

The molecular structure of “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” include a molecular weight of 195.22, and it appears as a solid form .Scientific Research Applications

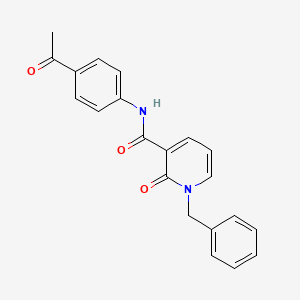

Antitumor and Antitubercular Activities

Design and Synthesis of 1,3,4-Thiadiazole Derivatives as Novel Anticancer and Antitubercular Agents A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, including compounds with 4-fluorophenyl groups, were synthesized and evaluated for their antitumor and antitubercular activities. Notably, certain compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines and normal human cell lines. Additionally, some compounds showed potent antitubercular activity against Mycobacterium smegmatis, indicating potential as therapeutic agents (Sekhar et al., 2019).

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines insights from crystallographic and QTAIM analysis

This study investigated the noncovalent interactions in a series of adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with a 4-fluorophenyl group. The research revealed unique structural orientations and noncovalent interactions within these compounds, providing insights into their molecular behavior and potential applications in various scientific fields (El-Emam et al., 2020).

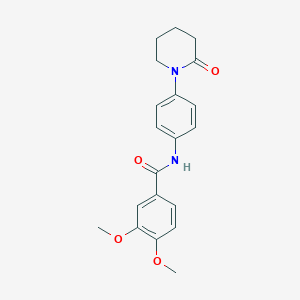

Antimicrobial Activity

Microwave Assisted Synthesis and Antimicrobial Activity of Novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles Derived from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide This research involved synthesizing and evaluating the antimicrobial activity of novel 1,3,4-thiadiazoles and 1,2,4-triazoles, including derivatives with 4-fluorophenyl groups. The findings indicated that certain synthesized compounds possess antibacterial and antifungal properties, showcasing their potential as antimicrobial agents (Dengale et al., 2019).

Computational Studies and Biological Activity

Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole was studied for its anticancer and neuroprotective activities. It showed promising results against various cancers and demonstrated a trophic effect in neuronal cell cultures without affecting the viability of normal cells. Furthermore, quantum-chemical calculations were performed to understand its interaction mechanisms, indicating its potential as a therapeutic agent (Rzeski et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds like “5-[(4-Fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .

Mode of Action

The compound may interact with its target by binding to a specific site on the protein. This can cause a change in the protein’s shape or activity, which can affect the biochemical pathway in which the protein is involved .

Biochemical Pathways

The affected pathways will depend on the specific target of the compound. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways related to inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by the liver, and how it is excreted can all affect the compound’s effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action will depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

5-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCAMSDLCIXBKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=NS2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2631369.png)

![2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2631385.png)